(1-Butylhexyl)cyclohexane
Description
(1-Butylhexyl)cyclohexane is an alicyclic hydrocarbon featuring a cyclohexane ring substituted with a branched alkyl chain (1-butylhexyl group). This structure combines the rigidity of the cyclohexane ring with the hydrophobicity and steric bulk of a long-chain alkyl substituent. Such compounds are of interest in materials science, solvent applications, and pharmaceutical synthesis due to their tunable physicochemical properties .
Properties
CAS No. |
13151-76-3 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
decan-5-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-8-12-15(11-6-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |
InChI Key |
WAESBVVHJAMMKF-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCC)C1CCCCC1 |
Canonical SMILES |
CCCCCC(CCCC)C1CCCCC1 |
Synonyms |
(1-Butylhexyl)cyclohexane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Analysis
(1-Butylhexyl)cyclohexane’s branched alkyl chain distinguishes it from simpler cyclohexane derivatives like methylcyclohexane or ethylcyclohexane. The bulky substituent likely induces steric strain, favoring a twist-boat conformation in the cyclohexane ring, as observed in cyclohexane solvates . In contrast, unsubstituted cyclohexane adopts a chair conformation. Compared to 1-butylhexyl benzene (a structural analog with a benzene ring), the cyclohexane ring offers greater flexibility but reduced aromatic stability .
Table 1: Structural Comparison
| Compound | Ring Type | Substituent | Molecular Weight (g/mol) | Predicted Conformation |
|---|---|---|---|---|
| (1-Butylhexyl)cyclohexane | Cyclohexane | Branched C10 chain | ~252.5* | Twist-boat |
| Methylcyclohexane | Cyclohexane | Methyl (C1) | 98.2 | Chair |
| 1-Butylhexyl benzene | Benzene | Branched C10 chain | 232.4 | Planar |
| Cyclohexane | Cyclohexane | None | 84.2 | Chair |
*Estimated based on analogous structures.
Physicochemical Properties
The bulky alkyl chain in (1-Butylhexyl)cyclohexane increases its hydrophobicity and molar volume compared to smaller derivatives. Activity coefficients at infinite dilution (γ∞) in ionic liquids, a measure of solute-solvent interactions, are expected to be higher than those of cyclohexane due to steric hindrance, as seen in comparisons between cyclohexane and hexane .
Table 2: Activity Coefficients (γ∞) in Ionic Liquids
| Compound | γ∞ (Relative to Cyclohexane) | Key Factor |
|---|---|---|
| Cyclohexane | 1.0 (Baseline) | Compact structure |
| Hexane | Higher | Linear chain |
| (1-Butylhexyl)cyclohexane | Estimated >2.0 | Steric hindrance |
Biodegradability
Substituent branching significantly impacts biodegradation rates. Cyclohexane and its methyl/ethyl derivatives degrade rapidly under sulfate-amended conditions, but dimethyl isomers exhibit slower degradation due to microbial substrate specificity . The long, branched chain in (1-Butylhexyl)cyclohexane may further reduce biodegradability by limiting enzyme accessibility.
Table 3: Biodegradation Trends
| Compound | Biodegradation Rate | Substituent Influence |
|---|---|---|
| Cyclohexane | Rapid | None |
| Methylcyclohexane | Rapid | Small substituent |
| 1,2-Dimethylcyclohexane | Slow | Steric hindrance |
| (1-Butylhexyl)cyclohexane | Estimated Slow | Long, branched substituent |
Chemical Reactivity and Catalytic Oxidation
In oxidation reactions catalyzed by vanadium compounds, bulky substituents can alter catalytic efficiency. For example, methylated oxidovanadium(IV) complexes show enhanced yields with HCl, while non-methylated analogs are inhibited . The bulky alkyl chain in (1-Butylhexyl)cyclohexane may similarly modulate reactivity by shielding active sites or stabilizing intermediates.
Table 4: Oxidation Product Yields
| Catalyst System | Substrate | Yield Increase with HCl? |
|---|---|---|
| Methylated V(IV) | Cyclohexane | Yes |
| Non-methylated V(IV) | Cyclohexane | No |
| Methylated V(IV) | (1-Butylhexyl)cyclohexane* | Likely Reduced |
*Hypothesized based on steric effects.
Spectroscopic Characteristics
Mass spectrometry of cyclohexane derivatives reveals substituent-dependent fragmentation patterns. For instance, ketone-substituted cyclohexanes lose 57 Da (C3H7O), while (1-Butylhexyl)cyclohexane’s alkyl chain may produce neutral losses characteristic of long-chain hydrocarbons (e.g., 85 Da for C6H13) . NMR studies of similar compounds (e.g., benzene-cyclohexane mixtures) suggest that bulky substituents influence chemical shifts and splitting patterns due to ring strain .
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